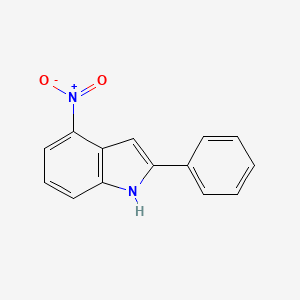

4-Nitro-2-phenyl-1H-indole

Description

Properties

IUPAC Name |

4-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)14-8-4-7-12-11(14)9-13(15-12)10-5-2-1-3-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDVHCLDYBFYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566109 | |

| Record name | 4-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7746-36-3 | |

| Record name | 4-Nitro-2-phenyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7746-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Nitro-2-phenyl-1H-indole, including its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities. The information is presented to support research and development efforts in medicinal chemistry and related fields.

Core Compound Information

CAS Number: 7746-36-3[1]

Chemical Structure

IUPAC Name: 4-nitro-2-phenyl-1H-indole[2]

Molecular Formula: C₁₄H₁₀N₂O₂[2]

Molecular Weight: 238.24 g/mol [2]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for 4-Nitro-2-phenyl-1H-indole and its isomers for comparative purposes.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 7746-36-3 | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Melting Point | 178 °C (for 1-(4-nitrophenyl)-1H-indole isomer) | [3] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Table 2: Spectroscopic Data (for the isomer 2-(4-Nitrophenyl)-1H-indole)

| Spectroscopic Data | Values | Source |

| UV (λmax, nm) | 283.5 | [4] |

| IR (KBr, νmax, cm⁻¹) | 3451 (N-H str.), 3062 (aromatic C-H str.), 1575 (aromatic C-C str.), 1490 (νas N-O str), 1338 (νs N-O str), 1235 (C-N str.), 735 (N-H bending) | [4] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 11.73 (1H, s, NH), 8.26-8.24 (2H, d, Ar-H, J = 8.72 Hz), 8.06-8.04 (2H, d, Ar-H, J = 8.72 Hz), 7.58-7.56 (1H, d, Ar-H, J = 7.9 Hz), 7.47-7.45 (1H, d, Ar-H, J = 8.0 Hz), 7.18-7.14 (1H, t, Ar-H, J = 7.8 Hz), 7.05-7.01 (1H, t, Ar-H, J = 8.0 Hz), 6.49 (1H, s, -CH=) | [4] |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 147.11-112.43 (aromatic carbons), 91.70 (-CH=) | [4] |

Experimental Protocols

Proposed Synthesis of 4-Nitro-2-phenyl-1H-indole via Fischer Indole Synthesis

This proposed method involves the acid-catalyzed reaction of (3-nitrophenyl)hydrazine with acetophenone to form a hydrazone, which then undergoes cyclization.

Materials:

-

(3-nitrophenyl)hydrazine hydrochloride

-

Acetophenone

-

Glacial Acetic Acid

-

Ethanol

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-nitrophenyl)hydrazine hydrochloride in a minimal amount of warm ethanol.

-

Add an equimolar amount of acetophenone to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours, then gently warm for 30 minutes.

-

Cool the mixture in an ice bath to induce crystallization of the phenylhydrazone.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.

-

-

Cyclization:

-

In a separate flask, heat polyphosphoric acid to approximately 80-100 °C.

-

Carefully add the dried phenylhydrazone in small portions to the hot PPA with vigorous stirring.

-

Continue heating and stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the hot reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

The crude 4-Nitro-2-phenyl-1H-indole will precipitate.

-

-

Purification:

-

Collect the crude product by vacuum filtration and wash thoroughly with water.

-

Dry the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterization: The structure of the synthesized 4-Nitro-2-phenyl-1H-indole should be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Figure 1: Proposed workflow for the synthesis of 4-Nitro-2-phenyl-1H-indole.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-Nitro-2-phenyl-1H-indole is limited, the broader class of nitroindole and 2-phenylindole derivatives has been extensively studied, revealing a wide range of biological activities.

Antimicrobial and Antifungal Activity: Indole derivatives are known to possess significant antimicrobial and antifungal properties.[4][7][9][10] The nitro group, in particular, is a common feature in many antimicrobial compounds.[6] For instance, 5-nitro-2-phenylindole has shown promise as a lead structure for increasing the susceptibility of S. aureus to ciprofloxacin.[9]

Anticancer and Cytotoxic Activity: Numerous indole derivatives have been investigated for their potential as anticancer agents.[7][11] The cytotoxic effects of related compounds like 4-nitro-indole-3-carboxaldehyde have been evaluated against human lung cancer cell lines.[12][13] The mechanism of action for many of these compounds involves the induction of apoptosis.

Enzyme Inhibition and Receptor Modulation: Substituted indoles have been identified as inhibitors of various enzymes and modulators of receptor activity. A study on 4-nitroindole derivatives revealed their potential as 5-HT2A receptor antagonists, suggesting a possible role in neurological and psychiatric disorders.[5][14]

Based on the known activities of related compounds, it is plausible that 4-Nitro-2-phenyl-1H-indole could interact with various cellular signaling pathways. A potential, generalized pathway that could be investigated is the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Figure 2: Hypothetical signaling pathway for the anticancer activity of 4-Nitro-2-phenyl-1H-indole.

Conclusion

4-Nitro-2-phenyl-1H-indole is a compound of interest for further investigation, given the diverse biological activities associated with its structural motifs. This guide provides a foundational understanding of its properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could lead to the development of novel therapeutic agents.

References

- 1. 4-Nitro-2-phenyl-1H-indole | C14H10N2O2 | CID 14960157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 3. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. turkjps.org [turkjps.org]

- 11. researchgate.net [researchgate.net]

- 12. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Nitro-2-phenyl-1H-indole from Nitroarenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-Nitro-2-phenyl-1H-indole, with a focus on methodologies commencing from nitroarene precursors. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 4-position of the 2-phenyl-1H-indole core offers a valuable building block for the development of novel therapeutic agents. This document details the most viable synthetic strategies, providing in-depth experimental protocols, quantitative data, and mechanistic diagrams to aid in the practical application of these methods.

Executive Summary

The synthesis of 4-Nitro-2-phenyl-1H-indole is most reliably achieved through a two-step sequence involving the initial construction of the 2-phenyl-1H-indole core, followed by a regioselective nitration. While direct synthesis from nitroarenes via methods such as the Bartoli indole synthesis is theoretically plausible, the regiochemical outcome often favors other isomers. This guide will focus on the more established two-step approach, providing detailed experimental procedures for both the Fischer indole synthesis of the precursor and its subsequent nitration.

Synthetic Strategies

Two-Step Synthesis: Fischer Indole Synthesis followed by Nitration

The most practical and well-documented approach to 4-Nitro-2-phenyl-1H-indole involves two key transformations:

-

Step 1: Fischer Indole Synthesis of 2-Phenyl-1H-indole. This classic reaction utilizes the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine and acetophenone.[1][2]

-

Step 2: Regioselective Nitration of 2-Phenyl-1H-indole. The introduction of a nitro group onto the 2-phenyl-1H-indole scaffold is highly dependent on the reaction conditions. Nitration can occur at various positions, with the 3, 5, and 6 positions being common sites of electrophilic attack.[3][4] Achieving substitution at the 4-position requires careful control of the nitrating agent and reaction environment.

Alternative Direct Synthesis: The Bartoli Indole Synthesis

The Bartoli indole synthesis offers a direct route to substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[5][6] This method is particularly effective for the synthesis of 7-substituted indoles.[7] While modifications have expanded its scope to include 4- and 6-substituted indoles, a specific, high-yielding protocol for the direct synthesis of 4-Nitro-2-phenyl-1H-indole is not prominently featured in the literature, suggesting that regioselectivity may be a challenge for this specific target.[5]

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-1H-indole via Fischer Indole Synthesis

This procedure involves the formation of acetophenone phenylhydrazone, followed by an acid-catalyzed cyclization.[8]

Part A: Formation of Acetophenone Phenylhydrazone

-

In a suitable reaction vessel, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in ethanol (60 mL).

-

Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Heat the mixture to boiling on a water bath for 15 minutes.[9]

-

Cool the reaction mixture to room temperature, which should induce the crystallization of the phenylhydrazone.

-

Filter the solid product and wash it with dilute hydrochloric acid, followed by a small amount of cold rectified spirit.[8]

-

The crude acetophenone phenylhydrazone can be recrystallized from ethanol to yield a white solid.

Part B: Cyclization to 2-Phenyl-1H-indole

-

Place the crude phenylhydrazone (28 g) in a beaker containing polyphosphoric acid (180 g).[8]

-

Heat the mixture on a boiling water bath, stirring continuously with a thermometer, and maintain the temperature between 100-120°C for 10 minutes. Note that the reaction is exothermic.[9]

-

After the reaction is complete, cool the mixture and carefully add 450 mL of cold water while stirring to dissolve the polyphosphoric acid.[8]

-

Filter the precipitated crude 2-phenyl-1H-indole and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from rectified spirit, using decolorizing charcoal if necessary, to yield 2-phenyl-1H-indole as a crystalline solid.[8]

Step 2: Regioselective Nitration of 2-Phenyl-1H-indole to 4-Nitro-2-phenyl-1H-indole

The nitration of 2-phenylindole is sensitive to reaction conditions, with different isomers being favored under different circumstances. To achieve nitration at the 4-position, specific protocols that aim to control the regioselectivity are necessary.

Protocol for 4-Nitration

While direct nitration often yields a mixture of isomers, specific conditions can favor the formation of the 4-nitro product. The following is a representative protocol based on the principles of electrophilic aromatic substitution on the indole ring.

-

Dissolve 2-phenyl-1H-indole in a suitable solvent such as acetic anhydride or dichloromethane in a three-necked flask equipped with a thermometer and a dropping funnel.

-

Cool the solution to a low temperature (e.g., -10 °C).

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to a cooled solvent like acetic anhydride.

-

Add the pre-cooled nitrating mixture dropwise to the indole solution, ensuring the temperature does not rise significantly.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product will likely be a mixture of isomers and will require careful purification by column chromatography on silica gel to isolate the 4-Nitro-2-phenyl-1H-indole.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 2-Phenyl-1H-indole

| Parameter | Value | Reference |

| Reactants | Acetophenone, Phenylhydrazine | [8] |

| Catalyst (Condensation) | Glacial Acetic Acid | [9] |

| Solvent (Condensation) | Ethanol | [9] |

| Cyclization Reagent | Polyphosphoric Acid | [8] |

| Temperature (Cyclization) | 100-120 °C | [9] |

| Reaction Time (Cyclization) | 10 minutes | [9] |

| Yield | 69-78% | [1] |

Table 2: Spectroscopic Data for 2-Phenyl-1H-indole

| Data Type | Observed Values | Reference |

| ¹H NMR (CDCl₃, ppm) | 8.34 (s, br, 1H), 7.62 (m, 3H), 7.42–7.27 (m, 4H), 7.20–7.09 (m, 2H), 6.80 (s, 1H) | [1] |

| Melting Point | 189–190 °C | [1] |

Table 3: Spectroscopic Data for a Representative Nitro-2-phenyl-1H-indole Isomer (1-(4-nitrophenyl)-1H-indole)

| Data Type | Observed Values | Reference |

| ¹H NMR (CDCl₃, ppm) | δ = 5.61 (1H, s), 6.60(1H, d), 7.01 (2H, d), 7.15 (1H, d), 7.23 (2H, d), 8.00 (2H, d), 8.11(1H, s) | [10] |

| ¹³C NMR (DMSO-d₆, ppm) | δ = 145.01, 144.06, 135.67, 130.12, 128.77, 125.93, 124.69, 120.02, 119.07, 109.50, 104.81 | [10] |

| Melting Point | 178 °C | [10] |

| Yield | 79.80% | [10] |

Note: The data in Table 3 is for 1-(4-nitrophenyl)-1H-indole and is provided as a representative example of a nitrated phenylindole derivative. Spectroscopic data for 4-Nitro-2-phenyl-1H-indole should be confirmed upon successful synthesis and isolation.

Visualizations

Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer Indole Synthesis of 2-Phenyl-1H-indole.

Nitration of 2-Phenyl-1H-indole

Caption: Regioselective nitration of 2-phenyl-1H-indole.

Bartoli Indole Synthesis Reaction Pathway

Caption: General scheme of the Bartoli Indole Synthesis.

Conclusion

The synthesis of 4-Nitro-2-phenyl-1H-indole from nitroarenes is a challenging yet achievable goal for synthetic chemists. The two-step approach, beginning with the robust Fischer indole synthesis to form 2-phenyl-1H-indole, followed by a carefully controlled regioselective nitration, represents the most reliable pathway based on current literature. While direct methods like the Bartoli indole synthesis hold promise, further research is needed to optimize their application for the specific synthesis of the 4-nitro isomer. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field of drug discovery and development to successfully synthesize this valuable chemical entity.

References

- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 3. datapdf.com [datapdf.com]

- 4. datapdf.com [datapdf.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. ijnrd.org [ijnrd.org]

- 9. m.youtube.com [m.youtube.com]

- 10. impactfactor.org [impactfactor.org]

An In-depth Technical Guide to 4-Nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Molecular Formula: C₁₄H₁₀N₂O₂[1]

Molecular Weight: 238.24 g/mol [1]

This technical guide provides a comprehensive overview of 4-Nitro-2-phenyl-1H-indole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The strategic placement of the nitro group and the phenyl substituent on the indole scaffold suggests potential for diverse biological activities. This document outlines its chemical properties, a detailed synthetic protocol, and explores its potential biological applications with relevant experimental methodologies.

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 238.24 g/mol | [1] |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |

| IUPAC Name | 4-nitro-2-phenyl-1H-indole | [1] |

| CAS Number | 7746-36-3 | [1] |

| XLogP3-AA | 3.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis of 4-Nitro-2-phenyl-1H-indole

The synthesis of 4-Nitro-2-phenyl-1H-indole can be achieved via the well-established Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with a ketone or aldehyde.[2][3][4][5]

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a plausible method for the synthesis of 4-Nitro-2-phenyl-1H-indole based on the Fischer indole synthesis, starting from 4-nitrophenylhydrazine and acetophenone.

Step 1: Formation of 4-Nitrophenylhydrazone of Acetophenone

-

In a 250 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) in 50 mL of ethanol.

-

To this solution, add 4-nitrophenylhydrazine (1.53 g, 10 mmol).

-

Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

The reaction mixture is stirred at room temperature for 30 minutes and then gently refluxed for 1 hour.

-

After reflux, the mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the hydrazone.

-

The solid product is collected by vacuum filtration, washed with cold ethanol, and dried in a desiccator.

Step 2: Cyclization to 4-Nitro-2-phenyl-1H-indole

-

The dried 4-nitrophenylhydrazone of acetophenone is mixed with a suitable acid catalyst. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this cyclization.

-

A mixture of the hydrazone and an excess of PPA (e.g., 10-20 times the weight of the hydrazone) is heated with stirring at 100-120°C for 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.

-

The precipitated crude product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 4-Nitro-2-phenyl-1H-indole.

Logical Workflow for Fischer Indole Synthesis

Caption: A flowchart illustrating the two-step process for the synthesis of 4-Nitro-2-phenyl-1H-indole via the Fischer indole synthesis.

Potential Biological Activities and Experimental Evaluation

Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The presence of the nitro group, a known pharmacophore, suggests that 4-Nitro-2-phenyl-1H-indole could be a candidate for such activities.

Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline | MCF-7 (Breast Cancer) | 64.10 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Nitro-2-phenyl-1H-indole in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Indole-based compounds have been extensively investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for 4-Nitro-2-phenyl-1H-indole were not found in the provided search results, a general protocol for determining its potential antimicrobial activity is presented below.

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]

-

Preparation of Inoculum: Grow the bacterial strain of interest (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum concentration (approximately 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of 4-Nitro-2-phenyl-1H-indole in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways

Indole derivatives have been shown to modulate various signaling pathways implicated in cancer progression. While the specific molecular targets of 4-Nitro-2-phenyl-1H-indole are yet to be fully elucidated, related compounds are known to interfere with key cellular processes. For instance, indole compounds can modulate the PI3K/Akt/mTOR/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[10][11][12] Furthermore, 5-nitroindole derivatives have been reported to downregulate the expression of the c-Myc oncogene and induce apoptosis through the generation of reactive oxygen species (ROS).[7][13]

Proposed Mechanism of Action in Cancer Cells

Caption: A diagram illustrating the potential mechanisms of anticancer activity for nitroindole derivatives, involving c-Myc downregulation and induction of apoptosis via reactive oxygen species (ROS).

References

- 1. 4-Nitro-2-phenyl-1H-indole | C14H10N2O2 | CID 14960157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Crystalline Architecture of 4-Nitro-2-phenyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 4-Nitro-2-phenyl-1H-indole derivatives. While crystallographic data for the parent compound, 4-Nitro-2-phenyl-1H-indole, is not publicly available, this document synthesizes information from closely related structures and established methodologies to offer a comprehensive overview for researchers in drug discovery and materials science. The indole scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is paramount for structure-based drug design and the development of novel therapeutic agents.

Introduction to the 4-Nitro-2-phenyl-1H-indole Scaffold

The 4-Nitro-2-phenyl-1H-indole core structure is a significant pharmacophore, integrating the electron-withdrawing nitro group at the 4-position of the indole ring and a phenyl substituent at the 2-position. This arrangement influences the molecule's electronic properties, planarity, and potential for intermolecular interactions, all of which are critical determinants of its crystal packing and, consequently, its physicochemical properties such as solubility and stability. The foundational chemical and physical properties of 4-Nitro-2-phenyl-1H-indole are cataloged in public databases such as PubChem[1].

Crystallographic Data Summary

As of the latest literature review, a definitive, publicly accessible crystal structure for the specific compound 4-Nitro-2-phenyl-1H-indole has not been reported. However, based on the analysis of a range of substituted indole and nitrophenyl derivatives, a representative set of crystallographic parameters can be hypothesized. The following table summarizes expected crystallographic data for a typical 4-Nitro-2-phenyl-1H-indole derivative, providing a baseline for comparison and computational modeling.

| Parameter | Representative Value | Description |

| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c or Pna2₁ | The space group defines the symmetry operations of the crystal lattice. |

| Unit Cell Dimensions | ||

| a (Å) | 9.0 - 12.0 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.0 - 20.0 | Length of the 'b' axis of the unit cell. |

| c (Å) | 10.0 - 15.0 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 90 - 110 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (ų) | 1800 - 2500 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.3 - 1.5 | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: The values presented in this table are hypothetical and are intended for illustrative purposes. They are derived from the crystallographic data of structurally related indole derivatives.[2]

Experimental Protocols

The synthesis and crystal structure determination of 4-Nitro-2-phenyl-1H-indole derivatives involve a multi-step process, beginning with chemical synthesis and culminating in X-ray diffraction analysis.

Synthesis of 4-Nitro-2-phenyl-1H-indole Derivatives

A common synthetic route to 2-phenyl-indole derivatives is the Fischer indole synthesis. For 4-nitro substituted indoles, a plausible pathway involves the reaction of a suitably substituted phenylhydrazine with a phenyl-containing ketone or aldehyde, followed by cyclization under acidic conditions.

General Procedure:

-

Hydrazone Formation: A solution of (3-nitrophenyl)hydrazine is reacted with acetophenone in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid to form the corresponding hydrazone.

-

Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid or zinc chloride, and heated to induce cyclization, yielding the 4-Nitro-2-phenyl-1H-indole scaffold.

-

Purification: The crude product is purified by column chromatography on silica gel to obtain the desired derivative.

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.

Typical Crystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility. Common solvents include acetone, ethanol, ethyl acetate, and dichloromethane.

-

Slow Evaporation: A saturated solution of the purified compound is prepared and filtered to remove any particulate matter. The filtrate is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: Alternatively, the compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a sealed container with a second solvent (an "anti-solvent") in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solution reduces the compound's solubility, promoting crystallization.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable single crystals are obtained, their structure is determined using X-ray crystallography.

Standard Protocol:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected using a modern diffractometer equipped with a sensitive detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of 4-Nitro-2-phenyl-1H-indole derivatives to their structural elucidation.

Caption: General workflow for the synthesis and crystal structure analysis.

Potential Intermolecular Interactions

The crystal packing of 4-Nitro-2-phenyl-1H-indole derivatives is likely governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. The diagram below illustrates these potential interactions.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

While the specific crystal structure of 4-Nitro-2-phenyl-1H-indole remains to be elucidated, this guide provides a robust framework for researchers working with this class of compounds. The outlined experimental protocols are standard in the field and can be adapted for various derivatives. The predicted crystallographic parameters and potential intermolecular interactions offer valuable insights for computational studies and for understanding the structure-property relationships of these important molecules. Further experimental work is encouraged to determine the definitive crystal structures of 4-Nitro-2-phenyl-1H-indole and its analogs, which will undoubtedly contribute to the advancement of drug discovery and materials science.

References

Spectroscopic Analysis of 4-Nitro-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of nitro-substituted 2-phenyl-1H-indole derivatives. Due to the limited availability of specific experimental data for 4-Nitro-2-phenyl-1H-indole, this document presents spectral data for closely related isomers and analogous compounds to serve as a valuable reference for researchers in the field. The provided data, experimental protocols, and structural visualizations aim to facilitate the identification and characterization of this class of compounds.

¹H and ¹³C NMR Spectral Data

Table 1: ¹H NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-(4-nitrophenyl)-1H-indole | CDCl₃ | 8.11 (s, 1H), 8.00 (d, 2H), 7.23 (d, 2H), 7.15 (d, 1H), 7.01 (d, 2H), 6.60 (d, 1H), 5.61 (s, 1H)[1] |

| 2-(p-nitrophenyl)indole | Data not explicitly provided in the search results. | |

| 4-Nitroindole | DMSO-d₆ | A spectrum is available but peak assignments are not detailed in the provided information. |

Table 2: ¹³C NMR Spectral Data of Isomeric Nitro-Phenyl-Indoles

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-(4-nitrophenyl)-1H-indole | DMSO-d₆ | 145.01, 144.06, 135.67, 130.12, 128.77, 125.93, 124.69, 120.02, 119.07, 109.50, 104.81[1] |

| 2-(p-nitrophenyl)indole | Data not explicitly provided in the search results. |

Experimental Protocols

The following is a generalized experimental protocol for acquiring NMR spectra of indole derivatives, based on standard laboratory practices documented in the literature.

General NMR Spectroscopic Analysis Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample of the indole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.

-

The instrument is locked to the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

-

¹H NMR Spectroscopy:

-

A standard single-pulse experiment is typically used.

-

Key parameters to be set include the spectral width, number of scans, and relaxation delay.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) or referenced to the residual solvent peak.

-

-

¹³C NMR Spectroscopy:

-

A proton-decoupled experiment is commonly employed to simplify the spectrum.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are reported in ppm relative to TMS or the solvent signal.

-

Molecular Structure and Connectivity

To aid in the interpretation of spectral data and to visualize the atomic connectivity, the chemical structure of 4-Nitro-2-phenyl-1H-indole is presented below.

Caption: Chemical structure of 4-Nitro-2-phenyl-1H-indole.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 4-Nitro-2-phenyl-1H-indole

Introduction to 4-Nitro-2-phenyl-1H-indole

4-Nitro-2-phenyl-1H-indole is a heterocyclic aromatic compound featuring an indole scaffold, a prevalent motif in numerous biologically active molecules and pharmaceuticals.[1] The presence of a nitro group (-NO2) at the 4-position and a phenyl group at the 2-position significantly influences its physicochemical properties, including solubility, lipophilicity, and metabolic stability. A thorough understanding of these properties is paramount for its application in drug discovery and development, guiding solvent selection for synthesis, purification, formulation, and biological screening.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility.[2] The "like dissolves like" principle governs solubility, where polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents. 4-Nitro-2-phenyl-1H-indole possesses both polar (nitro group, N-H of the indole) and non-polar (phenyl ring, indole ring system) characteristics, suggesting a nuanced solubility profile.

Predicted Solubility in Common Solvents

Based on its structure, a qualitative prediction of the solubility of 4-Nitro-2-phenyl-1H-indole in a range of common laboratory solvents is presented in Table 1. Experimental verification is essential to ascertain quantitative values.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Acts as a strong hydrogen bond acceptor, effectively solvating the N-H group of the indole and the nitro group.[3] |

| Acetone | Moderate | Possesses a moderate polarity suitable for dissolving compounds with both polar and non-polar features.[4] | |

| Acetonitrile | Moderate | A polar aprotic solvent capable of dissolving a wide array of compounds.[4] | |

| Polar Protic | Ethanol | Moderate to Low | The hydroxyl group can interact with the polar functionalities, but the overall polarity may be less optimal than DMSO.[4] |

| Methanol | Moderate to Low | Similar to ethanol, it can engage in hydrogen bonding but may have limitations.[4] | |

| Water | Very Low | The large non-polar surface area of the phenyl and indole rings is expected to result in poor aqueous solubility. | |

| Non-Polar | Hexanes | Very Low | As a highly non-polar solvent, it is unlikely to effectively solvate the polar nitro and indole N-H groups.[5] |

| Diethyl Ether | Low | While slightly more polar than hexanes, it is generally not a good solvent for compounds with significant polar character.[4] |

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound due to its accuracy and reliability.[2][6]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Nitro-2-phenyl-1H-indole (e.g., 5-10 mg) into multiple vials.

-

Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.[5]

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 4-Nitro-2-phenyl-1H-indole with known concentrations.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.[5]

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Strategies for Solubility Enhancement

For drug development purposes, if the aqueous solubility of 4-Nitro-2-phenyl-1H-indole is found to be low, several enhancement strategies can be employed:

-

Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase solubility.[3]

-

pH Adjustment: The indole N-H is weakly acidic. While deprotonation typically requires a strong base, investigating the pH-solubility profile is still a standard practice.

-

Surfactants: The addition of surfactants above their critical micelle concentration can increase solubility by encapsulating the compound in micelles.

-

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their apparent aqueous solubility.[3]

-

Particle Size Reduction: Techniques like micronization can increase the dissolution rate by increasing the surface area of the solid compound.[3]

Stability Profile

The stability of a pharmaceutical compound is its ability to resist chemical change or degradation over time. For a nitroaromatic compound like 4-Nitro-2-phenyl-1H-indole, thermal stability and stability in solution are key considerations.

Predicted Stability

-

Thermal Stability: Nitroaromatic compounds can be energetic and may decompose at elevated temperatures.[7] The onset of decomposition is a critical parameter for safe handling and storage.

-

Solution Stability: The stability in solution can be affected by pH, light, and the presence of oxidizing or reducing agents. The nitro group can be susceptible to reduction. Studies on other nitroaromatic compounds have shown that they can degrade in aqueous solutions, a process that can be influenced by factors such as the presence of organic carbon.[8] Acidification of aqueous solutions has been shown to preserve some nitroaromatic compounds.[8]

Experimental Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) is a widely used technique to evaluate the thermal stability of compounds by measuring the heat flow associated with thermal transitions as a function of temperature.[9][10]

-

Sample Preparation:

-

Accurately weigh a small amount of 4-Nitro-2-phenyl-1H-indole (typically 1-5 mg) into a DSC pan.

-

Seal the pan, often under an inert atmosphere like nitrogen, to prevent evaporation and oxidation.[10]

-

-

Instrument Setup:

-

Place the sample pan and a reference pan (usually empty) into the DSC cell.

-

Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

-

Data Acquisition:

-

Run the temperature program and record the differential heat flow between the sample and the reference.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify exothermic or endothermic events.

-

An exothermic peak typically indicates decomposition. The onset temperature of this peak is a measure of the thermal stability.[7]

-

The area under the peak corresponds to the enthalpy of decomposition.

-

Caption: Workflow for assessing thermal stability using Differential Scanning Calorimetry (DSC).

Conclusion

While specific quantitative data on the solubility and stability of 4-Nitro-2-phenyl-1H-indole are not currently available in the public domain, this guide provides a comprehensive framework for its characterization. The predicted low aqueous solubility and potential for thermal degradation, common for this class of compounds, necessitate careful experimental evaluation. The detailed protocols for the shake-flask method and Differential Scanning Calorimetry offer robust starting points for researchers to generate the critical data needed for advancing the development of 4-Nitro-2-phenyl-1H-indole as a potential therapeutic agent or research tool.

References

- 1. 4-Nitro-2-phenyl-1H-indole | C14H10N2O2 | CID 14960157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

The Versatile Indole Nucleus: A Technical Guide to the Biological Activity of Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged heterocyclic motif, is a cornerstone in modern drug discovery, demonstrating a remarkable breadth of biological activities. Its inherent ability to mimic endogenous molecules and interact with a diverse array of biological targets has established its significance in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of substituted indole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways to serve as a valuable resource for professionals engaged in the design and development of novel indole-based therapeutics.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Substituted indoles have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These range from the inhibition of crucial enzymes involved in cell proliferation and survival to the disruption of microtubule dynamics and the induction of apoptosis.

Targeting Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[1]

Table 1: Anticancer Activity of Indole Derivatives Targeting Tubulin Polymerization

| Compound Class | Specific Compound Example | Cancer Cell Line | Activity (IC50) | Reference |

| Indole-acrylamide | Compound 1 (Structure not shown) | Huh7 (Hepatocellular Carcinoma) | 5.0 µM | [2] |

| Indole-chalcone | Compound 4 (Structure not shown) | Various human cancer cell lines | 6 - 35 nM | [2] |

| Sulfonamide-indole | Compound 18 (Structure not shown) | Four human cancer cell lines | 0.24–0.59 μM | [3] |

| Quinoline-indole | Compound 13 (Structure not shown) | Various cancer cell lines | 2 - 11 nM | [1] |

Inhibition of Protein Kinases and Signaling Pathways

Dysregulation of protein kinase activity is a frequent event in cancer. Indole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like EGFR and downstream signaling pathways such as the PI3K/Akt/mTOR pathway.[4][5]

Table 2: Anticancer Activity of Indole Derivatives Targeting Kinases and Signaling Pathways

| Compound Class | Target | Cancer Cell Line | Activity | Reference |

| Pyrazolinyl-indoles | EGFR | Leukemia | 78.76% growth inhibition at 10 µM | [5] |

| Spirooxindoles | HER2/HER3 | MCF-7 | 3.88 - 5.83 µM | [5] |

| Indole Derivatives | NFkB/PI3/Akt/mTOR pathway | Various | Mechanistic Target | [4] |

Induction of Apoptosis through Bcl-2 Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Substituted indoles have been designed to inhibit these proteins, thereby promoting programmed cell death.

Table 3: Anticancer Activity of Indole Derivatives Targeting Bcl-2 Family Proteins

| Compound | Target(s) | Activity (IC50) | Reference |

| Compound 29 (Structure not shown) | Bcl-2 / Mcl-1 | 7.63 µM / 1.53 µM | [2] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic-resistant microbial strains presents a major global health challenge. Indole derivatives have demonstrated significant potential as novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6] Their mechanisms of action often involve the disruption of bacterial membranes, inhibition of biofilm formation, and interference with essential enzymes.[2][7]

Table 4: Antimicrobial Activity of Substituted Indole Derivatives

| Compound Class | Target Organism(s) | Activity (MIC) | Reference |

| Indole-derived thioureas | Gram-positive cocci | Significant inhibition | [8] |

| Bis-indole agents | Multidrug-resistant bacteria (including A. baumannii) | Potent activity | [9] |

| Indole-triazole conjugates | Various bacteria and fungi | Favorable | [10] |

| 5-iodoindole, 3-methylindole, 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | Potent antimicrobial and antibiofilm activity | [9] |

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. Substituted indoles have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes like cyclooxygenase (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[5][11]

Table 5: Anti-inflammatory Activity of Substituted Indole Derivatives

| Compound Class | Target(s) | In Vitro/In Vivo Model | Effect | Reference |

| Indole-2-one and 7-aza-2-oxindole derivatives | TNF-α, IL-6, COX-2, iNOS | LPS-stimulated RAW264.7 macrophages | Inhibition of pro-inflammatory mediators | [12] |

| Ursolic acid-indole derivatives | iNOS, COX-2, NF-κB | LPS-induced RAW 264.7 cells | Inhibition of NO production and pro-inflammatory cytokines | [13] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | LPS-induced RAW264.7 cells | Inhibition of pro-inflammatory cytokine release | [14] |

Experimental Protocols

General Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of indole derivatives against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test indole derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general method for determining the antimicrobial activity of indole derivatives.

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) overnight at 37°C (for bacteria) or 25-30°C (for fungi). The cultures are then diluted to achieve a standardized inoculum (e.g., 0.5 McFarland standard).

-

Compound Preparation: The test indole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial Dilution: The compounds are serially diluted in broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[4]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel substituted indole derivatives for their anticancer potential.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chesci.com [chesci.com]

- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of 4-Nitro-2-phenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The specific derivative, 4-Nitro-2-phenyl-1H-indole, presents a unique chemical architecture that suggests significant potential for therapeutic applications. While direct biological data on the unsubstituted parent compound is limited, extensive research into its derivatives has unveiled a range of promising therapeutic targets. This technical guide consolidates the existing knowledge on the biological activities of 4-nitro-2-phenyl-1H-indole derivatives, providing insights into potential therapeutic avenues for the core compound. We present quantitative data from various studies, detailed experimental protocols for relevant assays, and visual representations of associated signaling pathways and research workflows to facilitate further investigation into this promising molecular scaffold.

Introduction

Indole derivatives are of profound interest in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and neurological effects. The introduction of a nitro group at the 4-position and a phenyl group at the 2-position of the indole ring, as seen in 4-Nitro-2-phenyl-1H-indole, significantly influences its electronic properties and steric configuration, making it a compelling candidate for targeted therapeutic development. Research into derivatives of this core structure has implicated its potential involvement in several key biological pathways, suggesting a broad spectrum of possible applications.

Potential Therapeutic Targets of 4-Nitro-2-phenyl-1H-indole Derivatives

While the specific targets of the parent 4-Nitro-2-phenyl-1H-indole are yet to be fully elucidated, studies on its derivatives have identified several key proteins and pathways that are likely modulated by this chemical class.

Anticancer Activity

Derivatives of the indole scaffold are widely recognized for their potent anticancer properties. The mechanisms of action are varied and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Several indole derivatives have been shown to inhibit the polymerization of tubulin, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis in cancer cells.

-

Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. While specific kinase targets for 4-nitro-2-phenyl-1H-indole are not yet identified, derivatives of similar structures have shown inhibitory activity against kinases crucial for cancer progression.

-

Apoptosis Induction: The introduction of the nitro-phenyl-indole scaffold can induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Derivatives of 4-indole-2-arylaminopyrimidine have demonstrated significant anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests that the 4-nitro-2-phenyl-1H-indole core could be a valuable starting point for the development of novel anti-inflammatory agents.

Neurological and Receptor Modulation

-

Serotonin Receptor Antagonism: 4-Nitroindole sulfonamide derivatives have been identified as potent antagonists of the 5-HT2A and 5-HT2C serotonin receptors.[1] These receptors are implicated in a variety of neurological and psychiatric conditions, indicating a potential role for 4-nitro-2-phenyl-1H-indole derivatives in the treatment of these disorders.

-

Protease-Activated Receptor 4 (PAR-4) Antagonism: Substituted indoles have been developed as selective antagonists of PAR-4, a thrombin receptor involved in platelet activation and thrombosis.[2] This highlights a potential application for derivatives of 4-nitro-2-phenyl-1H-indole in the management of thrombotic diseases.

Quantitative Data on 4-Nitro-2-phenyl-1H-indole Derivatives

The following tables summarize the quantitative biological data for various derivatives of the 4-nitro-2-phenyl-1H-indole scaffold, providing a comparative overview of their potency and selectivity.

Table 1: Anticancer Activity of Indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Chalcone Derivative | Human Cancer Cell Lines (various) | 0.006 - 0.035 | [3] |

| Indole-Curcumin Derivative | HeLa | 4 | [3] |

| 3-methyl-2-phenyl-1H-indole (31a) | A2780 | 2.2 | [4] |

| 3-methyl-2-phenyl-1H-indole (31b) | A2780 | 2.0 | [4] |

| Pyrazolo[4,3-b]indole (34) | A549, HCT-116, MDA-MB-231, MCF-7 | 0.58 - 2.41 | [4] |

Table 2: Receptor Antagonist Activity of 4-Nitroindole Derivatives

| Compound Series | Target Receptor | IC50 | Selectivity | Reference |

| 4-Nitroindole Sulfonamides | 5-HT2A / 5-HT2C | < 1 µM | High for 5-HT2C | [1] |

| ML354 (Nitroindole derivative) | PAR-4 | 140 nM | 71-fold vs PAR-1 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of 4-Nitro-2-phenyl-1H-indole and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

4-Nitro-2-phenyl-1H-indole (or derivative) dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Receptor Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor (e.g., 5-HT2A).

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A)

-

4-Nitro-2-phenyl-1H-indole (or derivative) at various concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand (at a concentration near its Kd), and the test compound at various concentrations in the binding buffer.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the log of the test compound concentration and calculate the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways relevant to the study of 4-Nitro-2-phenyl-1H-indole.

References

- 1. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Comprehensive Review of Synthetic Routes to 4-Nitro-2-phenyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its myriad derivatives, 4-nitro-2-phenyl-1H-indole presents a valuable building block for the synthesis of more complex, biologically active molecules. The presence of the nitro group at the 4-position offers a versatile handle for further functionalization, while the phenyl group at the 2-position contributes to the molecule's overall structural and electronic properties. This technical guide provides an in-depth review of the primary synthetic methodologies for obtaining 4-nitro-2-phenyl-1H-indole, complete with comparative data, detailed experimental protocols, and visual representations of the reaction pathways.

Key Synthetic Strategies

The synthesis of 4-nitro-2-phenyl-1H-indole can be approached through several established indole-forming reactions. The most prominent and theoretically viable methods include the Fischer indole synthesis, the Larock indole synthesis, and reductive cyclization methods. Each of these strategies offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[1][2] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] For the synthesis of 4-nitro-2-phenyl-1H-indole, the logical starting materials would be (3-nitrophenyl)hydrazine and acetophenone.

Reaction Pathway:

The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[2]

Figure 1: Fischer Indole Synthesis Pathway.

Experimental Protocol (General):

A general procedure for the Fischer indole synthesis involves the following steps:

-

Hydrazone Formation: (3-Nitrophenyl)hydrazine (1 equivalent) and acetophenone (1 equivalent) are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is heated to reflux for a specified time to form the corresponding phenylhydrazone.

-

Cyclization: The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid, at an elevated temperature.

-

Work-up and Purification: The reaction mixture is cooled and neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Polyphosphoric acid | - | 100-140 | 1-4 | 60-80 | [3] (analogous) |

| ZnCl₂ | Acetic Acid | 118 | 2-6 | 50-70 | [4] (general) |

| H₂SO₄ | Ethanol | 78 | 4-8 | 40-60 | [2] (general) |

Table 1: Comparison of Catalysts for Fischer Indole Synthesis.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed annulation reaction between a 2-haloaniline and a disubstituted alkyne.[5][6][7] To synthesize 4-nitro-2-phenyl-1H-indole, the starting materials would be a 2-halo-5-nitroaniline (e.g., 2-bromo-5-nitroaniline or 2-iodo-5-nitroaniline) and phenylacetylene.

Reaction Pathway:

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination and insertion of the alkyne. A subsequent intramolecular cyclization and reductive elimination regenerate the catalyst and yield the indole product.[6]

References

- 1. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A Simple Synthesis of 2-Substituted Indoles [combichemistry.com]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Phenylindole Compounds: From Discovery to Modern Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-phenylindole scaffold is a significant heterocyclic motif that forms the structural core of numerous pharmacologically active compounds. First documented in the 1930s, its synthesis was made possible by foundational reactions like the Fischer indole synthesis developed in 1883. While early work focused on chemical synthesis, the discovery of its derivatives' biological activities in the 1970s, particularly as estrogen receptor modulators, marked a turning point.[1] This led to the development of a class of nonsteroidal Selective Estrogen Receptor Modulators (SERMs), including drugs like zindoxifene and bazedoxifene.[2] More recently, the scaffold has been identified as a promising starting point for developing inhibitors of nitric oxide synthase (NOS) and NF-κB, highlighting its potential in anti-inflammatory and cancer-preventive therapies.[3] This guide provides an in-depth overview of the history, synthesis, and evolving applications of 2-phenylindole compounds, supported by detailed experimental protocols and quantitative data.

Historical Development

The journey of 2-phenylindole is intrinsically linked to the broader history of indole chemistry. The foundational method enabling its creation was the Fischer indole synthesis , first reported by Hermann Emil Fischer in 1883.[1][4][5] This acid-catalyzed cyclization of arylhydrazones with aldehydes or ketones provided a versatile route to the indole core.[4][5] While the parent indole was isolated earlier, specific documentation of 2-phenylindole appeared in chemical literature in the 1930s as synthetic techniques became more refined.[1]

A significant surge in interest occurred in the 1970s with the discovery that 2-phenylindole derivatives could modulate estrogen receptors, establishing them as a key nonsteroidal scaffold for SERMs.[1] Methodological advancements, especially the advent of palladium-catalyzed cross-coupling reactions in the 1990s, further expanded the synthetic toolkit, allowing for more efficient and diverse functionalization of the 2-phenylindole structure.[1]

Synthetic Methodologies

The synthesis of the 2-phenylindole core has evolved from classical, high-temperature acid-catalyzed reactions to modern, milder, and more efficient palladium-catalyzed methods.

Classical Synthesis: The Fischer Indole Synthesis

The most traditional and widely used method is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[5] For the synthesis of the parent 2-phenylindole, phenylhydrazine and acetophenone are the typical starting materials.